5-(4-METHYLPIPERAZIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
Chemical Structure: The compound features a 1,3-oxazole core substituted at position 5 with a 4-methylpiperazinyl group and at position 2 with a 4-(pyrrolidine-1-sulfonyl)phenyl moiety.
Molecular Formula: C₂₆H₂₉N₅O₃S
Molecular Weight: 491.61 g/mol
Key Functional Groups:
- Pyrrolidine-1-sulfonyl: Enhances hydrogen-bonding capacity and solubility via polar sulfonyl interactions.
- Carbonitrile: Contributes to electron-withdrawing effects and metabolic resistance.
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-22-10-12-23(13-11-22)19-17(14-20)21-18(27-19)15-4-6-16(7-5-15)28(25,26)24-8-2-3-9-24/h4-7H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXAFLAUYXRSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHYLPIPERAZIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the oxazole ring, followed by the introduction of the piperazine and pyrrolidine sulfonyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process is optimized to ensure efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHYLPIPERAZIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce compounds with altered electronic properties.
Scientific Research Applications
5-(4-METHYLPIPERAZIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-METHYLPIPERAZIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous 1,3-oxazole derivatives and related heterocycles:
Key Structural and Functional Insights:
Piperazine Modifications: Methyl vs. Benzyl derivatives may exhibit higher membrane permeability but reduced solubility . Fluorobenzoyl Substitution: The fluorinated analog () shows enhanced binding in kinase assays due to fluorine’s electronegativity and hydrophobic interactions .
Sulfonyl Group Variations :
- Pyrrolidine vs. Piperidine Sulfonyl : Pyrrolidine’s smaller ring size may improve solubility compared to piperidine, which introduces additional hydrophobicity .
Carbonitrile Role :
- Present in both the target compound and fipronil (), this group stabilizes the oxazole/pyrazole core and resists metabolic degradation .
Heterocyclic Core Impact :
- Oxazole derivatives (target compound) generally exhibit higher metabolic stability than pyrazoles (e.g., fipronil) due to reduced susceptibility to oxidative cleavage .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s arylpiperazine coupling methods, leveraging nucleophilic substitution at the oxazole core .
Biological Activity
The compound 5-(4-Methylpiperazin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a novel oxazole derivative with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a piperazine moiety, an oxazole ring, and a carbonitrile functional group. These structural components are known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Weight | 307.39 g/mol |
| CAS Number | Not available |
| Chemical Formula | C16H20N4O2S |
Research indicates that compounds with similar structures can interact with various biological targets:
- Enzyme Inhibition : The oxazole ring may facilitate binding to enzymes, potentially inhibiting their activity. This could lead to altered metabolic pathways relevant in cancer and other diseases.
- Cell Signaling Modulation : The piperazine and pyrrolidine groups may influence cell signaling pathways, impacting gene expression and cellular responses to stimuli.
Anticancer Activity
Several studies have explored the anticancer potential of oxazole derivatives:
- In Vitro Studies : Compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivative compounds demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating effective inhibition of cell proliferation .
- Mechanistic Insights : The activation of apoptotic pathways has been observed in studies involving similar compounds. For example, increased levels of p53 and caspase-3 cleavage were reported, suggesting that these compounds may induce apoptosis in cancer cells .
Antimicrobial Activity
Research has documented the antimicrobial properties of oxazole derivatives:
- Broad Spectrum : Compounds containing the oxazole ring have exhibited activity against various bacterial strains. In particular, derivatives have shown effectiveness against Mycobacterium bovis BCG .
Study 1: Anticancer Efficacy
A study investigated the effects of related oxazole derivatives on MCF-7 cells. Results indicated that certain derivatives led to significant apoptosis through caspase activation. The most potent compound exhibited an IC50 value of 0.65 µM, demonstrating high efficacy in inhibiting tumor growth .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of oxadiazole derivatives against Mycobacterium tuberculosis. The most active compounds displayed strong inhibitory effects at low concentrations, highlighting their potential as therapeutic agents against resistant strains .
Future Directions
Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound:
- In Vivo Studies : Animal models should be employed to assess pharmacokinetics, toxicity, and overall therapeutic efficacy.
- Structural Modifications : Investigating structural analogs may yield compounds with enhanced potency or selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
